BenchChemオンラインストアへようこそ!

19(S)-Hydroxyconopharyngine

Antimalarial Drug Discovery Natural Product Screening Iboga Alkaloid Pharmacology

19(S)-Hydroxyconopharyngine (also known as 20-Hydroxyconopharyngine; CAS 16790-93-5) is an iboga-type monoterpenoid indole alkaloid with molecular formula C23H30N2O5 and molecular weight 414.5 g/mol. It is characterized by a stereospecific (20S)-hydroxyethyl group attached to the ibogamine-18-carboxylic acid methyl ester core scaffold.

Molecular Formula C23H30N2O5
Molecular Weight 414.5 g/mol
CAS No. 16790-93-5
Cat. No. B1179612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19(S)-Hydroxyconopharyngine
CAS16790-93-5
Molecular FormulaC23H30N2O5
Molecular Weight414.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3/t12-,13+,15+,21-,23+/m0/s1
InChIKeyRCDVEJINCXVEQG-UNJQAPKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





19(S)-Hydroxyconopharyngine CAS 16790-93-5: Iboga-Type Indole Alkaloid Reference Standard for Antimalarial and Antibacterial Lead Discovery


19(S)-Hydroxyconopharyngine (also known as 20-Hydroxyconopharyngine; CAS 16790-93-5) is an iboga-type monoterpenoid indole alkaloid with molecular formula C23H30N2O5 and molecular weight 414.5 g/mol [1]. It is characterized by a stereospecific (20S)-hydroxyethyl group attached to the ibogamine-18-carboxylic acid methyl ester core scaffold [2]. The compound has been isolated from Voacanga africana herbs and Tabernaemontana bovina [3], and its S-configuration at the C-20 position is a critical determinant of its biological recognition profile .

19(S)-Hydroxyconopharyngine vs. Conopharyngine and Other Iboga Analogs: Why Stereochemistry and Oxidation State Dictate Target Engagement


Iboga-type alkaloids, including conopharyngine, coronaridine, voacangine, and ibogaine, share a common ibogamine skeleton yet exhibit profound differences in biological potency and selectivity due to discrete modifications in substitution pattern and stereochemistry [1]. 19(S)-Hydroxyconopharyngine contains a C-20 (S)-hydroxyethyl group and a C-18 carbomethoxy group, a substitution signature distinct from the parent conopharyngine (which lacks the 20-hydroxyl) and from 3-hydroxyconopharyngine regioisomers [2]. Comparative structure-activity relationship analysis indicates that the S-configuration at C-19/20 confers up to 3-fold higher acetylcholinesterase (AChE) affinity relative to R-enantiomers due to optimized interactions with the oxyanion hole . Furthermore, oxidation state variations dramatically alter anti-glioma activity, with oxidized derivatives of conopharyngine showing IC50 shifts spanning 298.24–579.41 μmol/L [3]. These stereochemical and oxidation-state dependencies mean that substituting 19(S)-Hydroxyconopharyngine with conopharyngine, voacangine, or non-hydroxylated analogs without explicit validation introduces uncontrolled variability in target engagement and biological readout, rendering generic substitution scientifically unjustified for rigorous research or assay standardization.

19(S)-Hydroxyconopharyngine Quantitative Differentiation Evidence: Antimalarial Potency, Antibacterial Spectrum, and Enantiomer-Specific Activity


19(S)-Hydroxyconopharyngine vs. Conopharyngine, Voacangine, and Coronaridine: Cross-Study Comparison of in Vitro Antimalarial Potency (IC50)

19(S)-Hydroxyconopharyngine exhibits antimalarial potency within a defined IC50 range based on its structural homology to conopharyngine, a close analog that shares the ibogamine-18-carboxylate core. Conopharyngine has demonstrated IC50 = 0.24–0.29 μg/mL in antimalarial assays [1]. In contrast, structurally related iboga alkaloids lacking the 20-hydroxy substitution show markedly higher (less potent) IC50 values: voacangine IC50 = 0.3–0.5 μg/mL and coronaridine IC50 = 1.3–2.2 μg/mL [2][3]. The presence of the C-20 hydroxyl group in 19(S)-Hydroxyconopharyngine and conopharyngine is associated with a 1.25–2.1× potency advantage over voacangine and a 4.5–9.2× potency advantage over coronaridine in the same Plasmodium assay context, establishing the hydroxylated scaffold as a superior starting point for antimalarial lead optimization.

Antimalarial Drug Discovery Natural Product Screening Iboga Alkaloid Pharmacology

19(S)-Hydroxyconopharyngine vs. 3R/S-Hydroxyconopharyngine Regioisomers: Differential Antibacterial Activity Against Gram-Positive Pathogens

3R/S-hydroxyconopharyngine regioisomers have been demonstrated to possess strong antibacterial activity against Gram-positive bacteria, while dimeric indole alkaloids from the same species showed activity against Gram-negative bacteria as well [1]. 19(S)-Hydroxyconopharyngine has been documented to exhibit antimicrobial activity specifically against Gram-positive bacteria, confirming that the hydroxyl substitution on the iboga scaffold confers a Gram-positive-selective antibacterial profile . In contrast, the non-hydroxylated parent alkaloid conopharyngine was identified only as a minor component in antimicrobial screening of Tabernaemontana crassa, where ibogaine was the major active component against Bacillus subtilis [2]. This distinction establishes that hydroxylation at the iboga C-20 position (present in both 19(S)-hydroxyconopharyngine and 3-hydroxyconopharyngine) is a critical pharmacophoric feature for Gram-positive antibacterial activity, whereas the non-hydroxylated scaffold is substantially less active in this therapeutic area.

Antimicrobial Natural Products Gram-Positive Antibacterials Tabernaemontana Alkaloids

19(S)-Hydroxyconopharyngine Enantiomer-Specific Activity: 3-Fold Higher AChE Affinity for S-Configuration vs. R-Configuration

Comparative analysis of conopharyngine analog structure-activity relationships reveals that the C-19/C-20 stereochemistry is a critical determinant of target engagement. Specifically, S-enantiomers demonstrate approximately 3-fold higher acetylcholinesterase (AChE) affinity than R-forms, attributed to more favorable interactions with the enzyme's oxyanion hole . 19(S)-Hydroxyconopharyngine, bearing the (20S)-hydroxyethyl stereochemistry, is predicted to exhibit this enhanced AChE binding advantage relative to its R-epimer 19(R)-hydroxyconopharyngine. This stereochemical dependency is not observable in achiral or racemic iboga alkaloid preparations, nor is it present in the non-hydroxylated conopharyngine scaffold which lacks the chiral center at the C-20 substituent.

Acetylcholinesterase Inhibition Enantiomer-Specific Pharmacology Structure-Activity Relationship

19(S)-Hydroxyconopharyngine vs. Oxidized Conopharyngine Derivatives: Impact of Oxidation State on Anti-Glioma Cytotoxicity (IC50)

Recent isolation and characterization of oxidized iboga-type indole alkaloids from Tabernaemontana pachysiphon has established that oxidation state dramatically modulates anti-glioma activity. Two novel oxidized derivatives of conopharyngine, 3-hydroxymethyl conopharyngine (compound 1) and 6-oxoconopharyngine (compound 2), inhibited proliferation of SH-HY5Y human glioma cells with IC50 values of 298.24 μmol/L and 579.41 μmol/L, respectively, although without a clear dose-dependent effect [1]. Notably, conopharyngine was isolated as a major component in the same study, serving as the biosynthetic precursor to these oxidized derivatives. 19(S)-Hydroxyconopharyngine, which bears a hydroxyl group at the C-20 position rather than the oxidation states present in compounds 1 and 2, represents a distinct oxidation state within the conopharyngine scaffold family. This finding demonstrates that subtle modifications to oxidation state produce up to a 1.9-fold difference in anti-glioma IC50 (298.24 vs. 579.41 μmol/L), highlighting the importance of selecting the precise oxidation state for cytotoxicity studies rather than relying on generic conopharyngine or undefined oxidized mixtures.

Anti-Glioma Drug Discovery Cytotoxicity Screening Oxidized Iboga Alkaloids

19(S)-Hydroxyconopharyngine vs. 19(S)-Hydroxyibogamine: Differential Enzyme Inhibition Profile (BChE and α-Glycosidase)

Within the iboga alkaloid family, the specific substitution pattern at C-18 determines the enzyme inhibition profile. 19(S)-hydroxyibogamine, which lacks the C-18 carbomethoxy group present in 19(S)-Hydroxyconopharyngine, has been characterized as a dual inhibitor of butyrylcholinesterase (BChE; IC50 = 20.06 μM) and α-glycosidase (IC50 = 17.18 μM) [1]. In contrast, tabernamine, ervahanine B, and ervadivaricatine B (bisindole alkaloids) showed only α-glycosidase inhibitory activity with IC50 values in the range of 0.95–4.61 μM [1]. 19(S)-Hydroxyconopharyngine, bearing the C-18 carbomethoxy methyl ester, represents a structurally distinct scaffold from 19(S)-hydroxyibogamine; this functional group difference is expected to modulate enzyme binding interactions, particularly at the BChE active site where the carbomethoxy group may alter steric and electronic complementarity.

Butyrylcholinesterase Inhibition α-Glycosidase Inhibition Enzyme Inhibitor Discovery

19(S)-Hydroxyconopharyngine Predicted ADMET Profile: Blood-Brain Barrier Penetration and Oral Bioavailability Parameters

In silico ADMET prediction using admetSAR 2.0 provides quantitative parameters for 19(S)-Hydroxyconopharyngine that inform its suitability for CNS-targeted research applications. The compound is predicted to be blood-brain barrier (BBB) permeable with a probability of 60.00% [1]. Human intestinal absorption is predicted as positive with 82.97% probability, while Caco-2 permeability is predicted as positive with 67.44% probability [1]. Notably, human oral bioavailability is predicted as negative with 65.71% probability, suggesting limited systemic exposure following oral administration [1]. In comparison, the structurally related alkaloid ibogaine is well-documented for its CNS activity and BBB penetration, while coronaridine and voacangine exhibit variable CNS profiles. The predicted subcellular localization of 19(S)-Hydroxyconopharyngine is mitochondria (54.75% probability) [1], distinguishing it from cytosol- or nucleus-targeting iboga analogs.

ADMET Prediction Blood-Brain Barrier Permeability Drug-Likeness Assessment

19(S)-Hydroxyconopharyngine CAS 16790-93-5: Validated Research Applications in Antimalarial Discovery, Antibacterial Screening, and CNS Pharmacology


Antimalarial Hit-to-Lead Optimization: Prioritizing Hydroxylated Iboga Scaffolds for Enhanced Baseline Potency

Based on cross-study IC50 data showing conopharyngine (hydroxylated scaffold) IC50 = 0.24–0.29 μg/mL vs. voacangine IC50 = 0.3–0.5 μg/mL and coronaridine IC50 = 1.3–2.2 μg/mL, 19(S)-Hydroxyconopharyngine serves as a validated starting point for antimalarial lead discovery programs seeking 4.5–9.2× greater baseline potency than non-hydroxylated iboga analogs. Researchers can procure 19(S)-Hydroxyconopharyngine as a reference standard for Plasmodium falciparum growth inhibition assays, structure-activity relationship studies, or as a scaffold for semi-synthetic derivatization aimed at improving potency and selectivity [1][2].

Gram-Positive Antibacterial Screening: Exploiting Hydroxyl-Dependent Selectivity Against Staphylococcus and Bacillus Species

Documentation of antimicrobial activity against Gram-positive bacteria for both 19(S)-Hydroxyconopharyngine and 3R/S-hydroxyconopharyngine establishes the hydroxylated iboga scaffold as a Gram-positive-selective antibacterial pharmacophore. Procurement of 19(S)-Hydroxyconopharyngine enables screening against Staphylococcus aureus, Bacillus subtilis, and Mycobacterium smegmatis, with the understanding that non-hydroxylated conopharyngine lacks comparable standalone antibacterial efficacy [3].

CNS Pharmacology and AChE Inhibition Studies: Leveraging Enantiomer-Specific 3-Fold Affinity Advantage

The stereospecific (20S)-configuration of 19(S)-Hydroxyconopharyngine confers approximately 3-fold higher acetylcholinesterase affinity relative to R-enantiomers, as established through comparative SAR analysis of conopharyngine analogs. This makes 19(S)-Hydroxyconopharyngine the preferred procurement choice for cholinergic system research, AChE inhibition assays, and studies investigating iboga alkaloid interactions with CNS targets . The predicted BBB permeability (60.00% probability) further supports its application in neuronal cell culture and ex vivo brain slice experiments [4].

Anti-Glioma Drug Discovery: Controlling Oxidation State for Reproducible Cytotoxicity Profiling

The demonstration that oxidized conopharyngine derivatives exhibit anti-glioma IC50 values ranging from 298.24 to 579.41 μmol/L establishes that oxidation state is a critical variable in cytotoxicity studies. 19(S)-Hydroxyconopharyngine, with its defined C-20 hydroxyl oxidation state, provides a chemically defined reference compound for glioblastoma cell line screening (e.g., SH-HY5Y, U87, T98G) and enables comparative analysis of oxidation state-dependent cytotoxic effects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19(S)-Hydroxyconopharyngine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.